molecular formula C22H28N6O5 B2504112 methyl 2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate CAS No. 851940-49-3

methyl 2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate

Cat. No.: B2504112
CAS No.: 851940-49-3
M. Wt: 456.503
InChI Key: OGELMIZWXMXCBT-UHFFFAOYSA-N
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Description

Methyl 2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group, and a purine ring system that is further substituted with a methyl group and an acetate moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-methoxyphenylamine with ethylene glycol in the presence of a dehydrating agent such as phosphorus oxychloride.

    Attachment of the Purine Ring: The piperazine intermediate is then reacted with a purine derivative, such as 1,3-dimethylxanthine, under basic conditions to form the desired purine-piperazine conjugate.

    Introduction of the Acetate Group: The final step involves the esterification of the purine-piperazine conjugate with methyl chloroacetate in the presence of a base such as sodium hydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Methyl 2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets, including receptors and enzymes.

    Pharmacology: It is used in pharmacological studies to understand its effects on different physiological systems and its potential as a drug candidate.

    Biochemistry: The compound is used to study enzyme inhibition and receptor binding, providing insights into its mechanism of action.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: A compound with a similar piperazine structure used as an antidepressant.

    Naftopidil: Another piperazine derivative used to treat benign prostatic hyperplasia.

    Urapidil: A piperazine-based compound used as an antihypertensive agent.

Uniqueness

Methyl 2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate is unique due to its combination of a purine ring and a piperazine ring, which allows it to interact with a broader range of biological targets compared to similar compounds. This structural uniqueness provides it with potential therapeutic applications that are distinct from other piperazine derivatives.

Properties

IUPAC Name

methyl 2-[8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O5/c1-24-20-19(21(30)25(2)22(24)31)28(14-18(29)33-4)17(23-20)13-26-9-11-27(12-10-26)15-5-7-16(32-3)8-6-15/h5-8H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGELMIZWXMXCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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